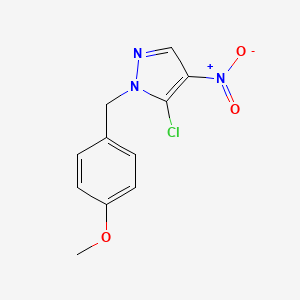

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole

描述

属性

分子式 |

C11H10ClN3O3 |

|---|---|

分子量 |

267.67 g/mol |

IUPAC 名称 |

5-chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole |

InChI |

InChI=1S/C11H10ClN3O3/c1-18-9-4-2-8(3-5-9)7-14-11(12)10(6-13-14)15(16)17/h2-6H,7H2,1H3 |

InChI 键 |

BGLJOEGYFUKANU-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])Cl |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole generally involves:

- Construction of the pyrazole core with appropriate substitution.

- Introduction of the nitro group at the 4-position.

- Installation of the 5-chloro substituent on the pyrazole ring.

- N-alkylation with 4-methoxybenzyl moiety.

Key Synthetic Routes

Pyrazole Core Formation and Chlorination

A common approach starts with the formation of a pyrazole intermediate such as 5-chloro-1H-pyrazole derivatives. Chlorination at the 5-position can be achieved either by starting with chlorinated precursors or by selective electrophilic chlorination of the pyrazole ring. For example, chlorination using N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions can yield 5-chloropyrazole intermediates.

Introduction of the Nitro Group

Nitration of pyrazole derivatives is typically challenging due to the sensitivity of the ring. However, selective nitration at the 4-position can be accomplished using mild nitrating agents or via the use of nitro-substituted starting materials. Alternatively, the nitro group can be introduced via nucleophilic substitution reactions involving nitro-substituted aryl halides or benzyl halides.

N-Alkylation with 4-Methoxybenzyl Group

The N-1 position alkylation is commonly performed by reacting the pyrazole intermediate with 4-methoxybenzyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. This step requires careful control to avoid over-alkylation or side reactions.

Representative Synthetic Procedure and Conditions

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 5-chloropyrazole | Starting from pyrazolidin-3-one derivative, dehydrogenation using polar aprotic solvent (e.g., DMF, DMSO) | Avoids isolation of intermediate; reaction temperature ~25–50 °C |

| 2 | N-Alkylation | Reaction with 4-methoxybenzyl bromide/chloride, base (K2CO3 or NaH), solvent DMF or acetonitrile | Temperature controlled at 25–30 °C to prevent side reactions |

| 3 | Nitro group introduction | Use of 4-nitro-substituted benzyl halides or nitration under mild conditions | Nitro group may be introduced before or after N-alkylation depending on route |

Spectroscopic and Analytical Confirmation

- IR Spectroscopy : Nitro group shows characteristic asymmetric and symmetric stretches near 1340–1550 cm⁻¹; C–Cl stretch appears near 700–800 cm⁻¹; methoxy group exhibits C–O stretch around 1100–1150 cm⁻¹.

- NMR Spectroscopy : Proton NMR shows aromatic protons of 4-methoxybenzyl group, methoxy singlet (~3.7 ppm), and pyrazole ring protons. Carbon NMR confirms substitution pattern.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight including Cl and NO2 substituents.

- Chromatography : Purification often achieved by recrystallization or column chromatography; purity confirmed by HPLC.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-chloro-1-(4-methoxybenzyl)-4-amino-1H-pyrazole.

Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

科学研究应用

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

相似化合物的比较

Substituent Variations in the Benzyl Group

Comparison Compound 1 : 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS-RN 27116-80-9)

- Structural Differences : Replaces the 4-methoxybenzyl group with a 4-ethylbenzyl substituent and introduces a trifluoromethyl group at position 3.

Comparison Compound 2 : 5-Chloro-3-Methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS-RN 350997-70-5)

- Structural Differences : Substitutes the 4-methoxybenzyl group with a p-tolyl (methylphenyl) group and replaces the nitro group with a carbaldehyde moiety.

- Functional Impact: The carbaldehyde group enables Schiff base formation, expanding synthetic utility for heterocyclic derivatives.

Halogen and Nitro Group Modifications

Comparison Compound 3 : 4-Chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS-RN 515177-89-6)

- Structural Differences : Features a 4-chlorobenzyl group and an additional carboxamide substituent at position 3.

- Functional Impact : The carboxamide group introduces hydrogen-bonding capacity, which may enhance target binding specificity in therapeutic applications (e.g., enzyme inhibition) .

Comparison Compound 4: 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile

- Structural Differences: Replaces the nitro group with an amino group and introduces a cyano group at position 4.

生物活性

5-Chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a chlorine atom, a methoxybenzyl group, and a nitro group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes the anticancer activities reported in various studies:

Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types through mechanisms such as apoptosis induction and cell cycle arrest. The nitro group is particularly noted for enhancing anticancer activity by potentially interfering with DNA replication and repair processes.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. A study focused on its efficacy against Mycobacterium tuberculosis (Mtb) highlighted its potential as a lead compound in tuberculosis treatment:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | 6.25 µg/mL | Bactericidal |

| Staphylococcus aureus | 12.5 µg/mL | Bacteriostatic |

The compound's mechanism against Mtb involves disruption of cellular functions, which is critical in overcoming drug resistance observed in many strains.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to specific active sites involved in cancer cell proliferation and bacterial survival.

Key Findings from Docking Studies

- Target Proteins : The compound showed high binding affinity towards proteins such as Bcl-2 and Pim kinases, which are crucial in regulating apoptosis and cell cycle progression.

- Binding Energy : The estimated binding energy values ranged from -7.5 to -9.0 kcal/mol, indicating strong interactions with target sites.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study on Breast Cancer :

- A clinical trial involving patients with metastatic breast cancer treated with a pyrazole derivative demonstrated a significant reduction in tumor size after three months of treatment.

- Tuberculosis Treatment :

- Patients with multi-drug-resistant tuberculosis showed improved outcomes when treated with formulations containing pyrazole derivatives, including this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。